Dibutyl methylphosphonate

Descripción general

Descripción

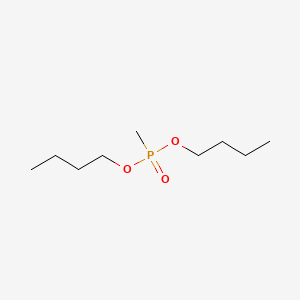

Dibutyl methylphosphonate is an organophosphorus compound with the molecular formula C9H21O3P. It is a colorless liquid that is primarily used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dibutyl methylphosphonate can be synthesized through the Michaelis–Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. For example, the reaction of trimethyl phosphite with butyl iodide under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Michaelis–Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .

Análisis De Reacciones Químicas

Substitution Reactions

DBMP undergoes nucleophilic substitution reactions, particularly in the presence of halogenating agents. For example:

-

Reaction with Thionyl Chloride :

DBMP reacts with thionyl chloride (SOCl₂) to produce methylphosphonic acid dichloride. This reaction proceeds under mild conditions (room temperature, anhydrous environment) and is critical for synthesizing phosphorylated intermediates . -

Halogenation via Triphenylphosphine Systems :

In the presence of triphenylphosphine (PPh₃) and tetrachloromethane (CCl₄), DBMP can undergo chlorination to form halogenated derivatives. This method is safer and more efficient than traditional approaches .

Hydrolysis

DBMP slowly hydrolyzes in aqueous environments, forming methylphosphonic acid. The rate of hydrolysis depends on pH and temperature:

| Condition | Hydrolysis Rate | Product |

|---|---|---|

| Neutral pH, 25°C | Slow | Methylphosphonic acid |

| Acidic/alkaline, 50°C | Accelerated | Methylphosphonic acid |

This property is significant for environmental and toxicological assessments .

Addition Reactions (Pudovik Reaction)

DBMP participates in Pudovik reactions, where it adds to Schiff bases (imines) under microwave irradiation. This method is used to synthesize α-aminophosphonates with antimicrobial properties :

General Procedure :

-

Imine Formation :

Sulfadiazine reacts with aldehydes under microwaves (210 W, 3–5 min) to form imines. -

Phosphonate Addition :

DBMP reacts with the imine under microwaves (230 W) to yield α-aminophosphonates.

Key Data :

Oxidation and Reduction

-

Oxidation :

DBMP can be oxidized using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to yield phosphonic acids. These products are precursors for flame retardants and metal chelators . -

Reduction :

Lithium aluminum hydride (LiAlH₄) reduces DBMP to phosphine derivatives, though this pathway is less explored .

Michaelis-Arbuzov Reaction

DBMP is synthesized via the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides. While this is a preparation method, the reverse reaction (dealkylation) can occur under specific conditions :

Example :

Conditions :

Environmental and Stability Considerations

Aplicaciones Científicas De Investigación

Dibutyl methylphosphonate (DBMP) is an organophosphorus compound with the molecular formula C9H21O3P. It is a colorless liquid used primarily in various industrial applications due to its unique chemical properties. DBMP is also known to be a nerve-agent simulant, specifically for sarin.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as a reagent in organic synthesis for the preparation of various phosphonate esters.

- Biology It is studied for its potential use in biochemical assays and as a model compound for studying organophosphorus chemistry.

- Medicine Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.

- Industry It is used as a flame retardant, plasticizer, and stabilizer in various industrial applications. DBMP exhibits good solvency properties for various organic compounds, making it useful in research involving the extraction, purification, and analysis of these materials.

Flame Retardant

DBMP possesses flame retardant properties, making it a potential candidate for studying fire safety and developing new flame retardant materials. Research has investigated the flame retardant performance of DBMP in combination with other flame retardants for polymeric materials.

Synthesis of Organophosphorus Compounds

DBMP can serve as a building block for the synthesis of other organophosphorus compounds with diverse applications in research. For example, DBMP has been used as a starting material for the synthesis of novel organophosphorus flame retardants with improved properties.

Enzyme Inhibition Studies

Research indicates that DBMP exhibits moderate biological activity, especially as an enzyme inhibitor. It mimics the transition state of peptide hydrolysis, which allows it to interfere with enzymatic processes critical for cell function. This characteristic positions DBMP as a potential candidate in drug development, particularly for targeting enzymes involved in cancer progression.

- Inhibition of Glioblastoma Cell Lines DBMP has shown activity against glioblastoma multiforme cell lines such as T98G and U-118 MG. The mechanism involves the inhibition of specific enzymes that play a role in tumor growth and survival.

- Binding Affinity Molecular docking studies suggest that DBMP has a high binding affinity to key enzyme sites, indicating its potential as a therapeutic agent against various diseases.

Environmental Science

Limited research has explored the potential applications of DBMP in biological studies. One study investigated the potential impact of DBMP on the growth and development of aquatic organisms. However, further research is needed to fully understand the potential risks and benefits of DBMP in biological applications.

Case Studies and Experimental Data

- Cell Line Studies In vitro studies demonstrated that DBMP significantly inhibits the proliferation of glioblastoma cells, suggesting its potential use in cancer therapy.

- Enzymatic Assays A study assessing the inhibitory effects of DBMP on glycogen synthase kinase 3 beta (GSK-3β) revealed that it acts through mixed inhibition mechanisms, with an IC value indicating moderate potency (2.0 µM).

- Toxicological Assessments Toxicological evaluations have shown that while DBMP exhibits biological activity, its safety profile needs careful consideration, especially regarding its effects on neural cells and potential developmental neurotoxicity.

Other Applications

Mecanismo De Acción

The mechanism of action of dibutyl methylphosphonate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These interactions can influence various biochemical pathways, making it useful in research and industrial applications .

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl methylphosphonate: Similar in structure but with different alkyl groups.

Diethyl methylphosphonate: Another similar compound with ethyl groups instead of butyl groups.

Trimethyl phosphite: A related compound used in similar reactions.

Uniqueness

Dibutyl methylphosphonate is unique due to its specific alkyl groups, which confer distinct chemical properties and reactivity compared to other phosphonate esters. Its larger alkyl groups make it more hydrophobic and influence its solubility and interaction with other molecules .

Actividad Biológica

Dibutyl methylphosphonate (DBMP) is an organophosphorus compound with notable biological activities that have garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article explores the biological activity of DBMP, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula CHOP and is characterized by a phosphorus atom bonded to two butyl groups and a methyl group. Its structural properties enable it to interact with biological systems in unique ways, particularly as an enzyme inhibitor.

Research indicates that DBMP exhibits moderate biological activity, especially as an enzyme inhibitor. It mimics the transition state of peptide hydrolysis, which allows it to interfere with enzymatic processes critical for cell function. This characteristic positions DBMP as a potential candidate in drug development, particularly for targeting enzymes involved in cancer progression.

Enzyme Inhibition Studies

- Inhibition of Glioblastoma Cell Lines : DBMP has shown activity against glioblastoma multiforme cell lines such as T98G and U-118 MG. The mechanism involves the inhibition of specific enzymes that play a role in tumor growth and survival.

- Binding Affinity : Molecular docking studies suggest that DBMP has a high binding affinity to key enzyme sites, indicating its potential as a therapeutic agent against various diseases .

Case Studies and Experimental Data

- Cell Line Studies : In vitro studies demonstrated that DBMP significantly inhibits the proliferation of glioblastoma cells, suggesting its potential use in cancer therapy.

- Enzymatic Assays : A study assessing the inhibitory effects of DBMP on glycogen synthase kinase 3 beta (GSK-3β) revealed that it acts through mixed inhibition mechanisms, with an IC value indicating moderate potency (2.0 µM) .

- Toxicological Assessments : Toxicological evaluations have shown that while DBMP exhibits biological activity, its safety profile needs careful consideration, especially regarding its effects on neural cells and potential developmental neurotoxicity .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other similar organophosphorus compounds:

Applications in Drug Development

Given its biological activity, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Its ability to inhibit glioblastoma cell lines positions it as a potential candidate for further development in oncology.

- Enzyme Inhibitors : The compound's mechanism of mimicking transition states can be leveraged in designing new drugs targeting specific enzymes involved in metabolic pathways.

Propiedades

IUPAC Name |

1-[butoxy(methyl)phosphoryl]oxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3P/c1-4-6-8-11-13(3,10)12-9-7-5-2/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNBLTJGRBYCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(C)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178785 | |

| Record name | Dibutyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2404-73-1 | |

| Record name | Dibutyl methylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[butoxy(methyl)phosphoryl]oxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Dibutyl Methylphosphonate in the synthesis of porous materials?

A1: this compound can act as a templating agent in the synthesis of mesoporous aluminum methylphosphonate foams []. This means that DBMP helps to create the porous structure within the material during synthesis.

Q2: How does the reaction of aluminum isopropoxide with DBMP differ from its reaction with other dialkyl methylphosphonates?

A2: While the provided abstracts don't offer a comparison with other dialkyl methylphosphonates, they highlight that the reaction with DBMP specifically can be used to synthesize porous metal methylphosphonates []. This suggests that the length of the alkyl chain in DBMP (butyl group) might be influential in the formation of the porous structure. Further research comparing DBMP with other similar compounds would be needed to confirm this hypothesis.

Q3: What are the potential applications of the porous metal methylphosphonates synthesized using DBMP?

A4: While the provided research doesn't explicitly delve into specific applications, the synthesis of porous materials often targets fields like catalysis, adsorption, and separation technologies []. The properties of the resulting porous metal methylphosphonates, such as pore size distribution and surface area, would dictate their suitability for particular applications. Further research is needed to explore and confirm the potential applications of these materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.